molecular formula C21H18N4O2S B10981346 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10981346
M. Wt: 390.5 g/mol
InChI Key: IWJCZABUJFOZCX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thiadiazole ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the quinoline derivative with thiosemicarbazide under acidic conditions, followed by cyclization.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the quinoline-thiadiazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the thiadiazole ring can interact with metal ions, affecting enzymatic activities. These interactions lead to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and selectivity, making it a more potent candidate for various applications.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O2S/c1-3-19-24-25-21(28-19)23-20(26)16-12-18(13-8-10-14(27-2)11-9-13)22-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,23,25,26)

InChI Key

IWJCZABUJFOZCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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